Salvinorin A

Catalog No.
S542368
CAS No.
83729-01-5
M.F
C23H28O8
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvinorin A

CAS Number

83729-01-5

Product Name

Salvinorin A

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1

InChI Key

OBSYBRPAKCASQB-AGQYDFLVSA-N

SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Solubility

In water, 12.1 mg/L at 25 °C (est)

Synonyms

(-)-salvinorin A, 1-deoxo-1,10-dehydrosalvinorin A, 12-epi-salvinorin A, divinorin A, salvinorin, salvinorin A

Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Description

The exact mass of the compound Salvinorin A is 432.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 12.1 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpenes, Clerodane - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selective Kappa Opioid Receptor Agonism

Salvinorin A's primary area of scientific interest lies in its potent and selective binding to kappa opioid receptors (KORs) in the brain. Unlike traditional opioid drugs that target mu (µ) opioid receptors, SA acts specifically on KORs, producing distinct pharmacological effects []. This selectivity is crucial as mu-opioid receptor activation is associated with pain relief but also carries the risk of dependence and respiratory depression.

Source

Potential Therapeutic Applications

Preclinical studies in animal models suggest several promising therapeutic applications for Salvinorin A:

  • Antidepressant Effects: Research suggests SA may have antidepressant properties. Studies have shown it can rapidly reverse social withdrawal behavior in mice, a symptom of depression [].
  • Addiction Treatment: Due to its unique interaction with KORs, SA might hold promise for treating addiction. Studies indicate it may reduce the rewarding effects of addictive drugs like cocaine [].
  • Neuroprotective Properties: Salvinorin A exhibits neuroprotective effects in animal models of stroke and brain injury. It may help protect brain cells from damage caused by oxygen deprivation.

Salvinorin A is a potent psychoactive compound primarily found in the plant Salvia divinorum, a member of the mint family native to Mexico. It is classified as a neoclerodane diterpenoid with the chemical formula C23H28O8. Distinctively, salvinorin A is recognized as the most potent naturally occurring hallucinogen, possessing unique properties that differentiate it from traditional hallucinogens such as lysergic acid diethylamide and psilocybin, which primarily act on serotonin receptors. Instead, salvinorin A selectively agonizes kappa opioid receptors in the brain, leading to its characteristic effects of intense dissociation and altered perception .

  • Unlike classical hallucinogens that target serotonin receptors, Salvinorin A acts as a potent and selective agonist at kappa-opioid receptors (KORs) in the central nervous system.
  • KOR activation by Salvinorin A is believed to be responsible for its dissociative hallucinogenic effects, causing distortions in perception, detachment from reality, and intense emotional experiences.
  • Salvinorin A is a highly potent hallucinogen with a rapid onset and short duration of action (minutes).
  • Due to its intense effects, it can lead to psychological distress, anxiety, paranoia, and difficulty controlling movement.
  • There is limited data on toxicity, but high doses can cause respiratory depression and seizures.
  • Salvinorin A is a Schedule I controlled substance in many countries due to its high potential for abuse and lack of accepted medical use.

The biosynthesis of salvinorin A involves several key chemical transformations, including oxygenation, acylation, and methylation reactions. It is synthesized from two five-carbon precursors: isopentenyl diphosphate and dimethylallyl diphosphate, through the 1-deoxy-D-xylulose 5-phosphate pathway. The initial reaction is catalyzed by ent-clerodienyl diphosphate synthase, which produces a carbocation that rearranges to form the clerodane scaffold characteristic of salvinorin A .

Salvinorin A's chemical structure includes multiple functional groups that contribute to its stability and reactivity. The compound has a high melting point (238–240 °C) and is poorly soluble in water, complicating its formulation for therapeutic use .

Salvinorin A exhibits a range of biological activities primarily through its action as a selective kappa opioid receptor agonist. This interaction leads to various effects including:

  • Dissociation: Users often report a profound disconnection from reality.
  • Hallucinations: Intense visual and auditory experiences are common.
  • Neuroprotective Effects: Research indicates potential applications in treating conditions related to hypoxia or ischemia due to its neuroprotective properties .

In animal studies, salvinorin A has shown promise in addressing addiction and depression, suggesting potential therapeutic applications beyond recreational use .

Salvinorin A has garnered interest for various applications:

  • Research Tool: Its unique mechanism of action makes it valuable in studying kappa opioid receptor functions.
  • Therapeutic Potential: Emerging studies suggest possible uses in treating psychiatric disorders such as depression and anxiety due to its neuroprotective and anti-addiction properties .
  • Psychoactive Use: Recreationally, it is used for its intense psychoactive effects, typically administered through smoking or chewing the leaves of Salvia divinorum .

Research on salvinorin A has focused on its interactions with various receptors:

  • Kappa Opioid Receptors: Salvinorin A's primary action is through kappa opioid receptors, leading to analgesic and sedative effects .
  • Serotonin Receptors: Unlike classical psychedelics that target serotonin receptors (5HT2A), salvinorin A does not exhibit affinity for these sites, marking a significant distinction in its pharmacological profile .
  • Dopamine Modulation: Salvinorin A has been shown to inhibit dopamine release in certain brain regions, contributing to its dysphoric effects at higher doses .

Several compounds are structurally similar to salvinorin A but differ significantly in their psychoactive properties:

Compound NameStructure TypePsychoactive PropertiesNotes
Salvinorin BNeoclerodane DiterpenoidLow psychoactivityHydrolysis product of salvinorin A
EnadolineKappa Opioid AgonistModerate psychoactivityOlder compound with unpleasant effects
DynorphinPeptideAnalgesic but not hallucinogenicEndogenous peptide affecting opioid receptors
U50,488Synthetic Kappa AgonistModerate psychoactivityUsed in research but less potent than salvinorin A

Salvinorin A stands out due to its extraordinary potency and rapid onset of effects compared to these other compounds. Its unique mechanism of action at kappa opioid receptors contributes significantly to its distinct psychotropic profile.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS]

Color/Form

Colorless crystals from methanol
White powde

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Exact Mass

432.17841785 g/mol

Monoisotopic Mass

432.17841785 g/mol

Heavy Atom Count

31

LogP

log Kow = 2.21 (est)

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.

Appearance

Solid powder

Melting Point

238-240 °C; also reported as 242-244 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T56W91NG6J

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

Salvinorin A is used as a traditional medicine and a drug of abuse. Currently, neither Salvia divinorum nor any of its constituents, including salvinorin A, are controlled under the Federal Controlled Substances Act. (SRC)

Therapeutic Uses

/EXPL THER/ Leukotrienes (LTs) are lipid mediators derived from arachidonic acid (AA) involved in a number of autoimmune/inflammatory disorders including asthma, allergic rhinitis and cardiovascular diseases. Salvinorin A (SA), a diterpene isolated from the hallucinogenic plant Salvia divinorum, is a well-established analgesic compound, but its anti-inflammatory properties are under-researched and its effects on LT production is unknown to date. Here, we studied the possible effect of SA on LT production and verified its actions on experimental models of inflammation in which LTs play a prominent role. Peritoneal macrophages (PM) stimulated by calcium ionophore A23187 were chosen as in vitro system to evaluate the effect of SA on LT production. Zymosan-induced peritonitis in mice and carrageenan-induced pleurisy in rats were selected as LT-related models to evaluate the effect of SA on inflammation as well as on LT biosynthesis. SA inhibited, in a concentration-dependent manner, A23187-induced LTB4 biosynthesis in isolated PM. In zymosan-induced peritonitis, SA inhibited cell infiltration, myeloperoxidase activity, vascular permeability and LTC4 production in the peritoneal cavity without decreasing the production of prostaglandin E2. In carrageenan-induced pleurisy in rats, a more sophisticated model of acute inflammation related to LTs, SA significantly inhibited LTB4 production in the inflammatory exudates, along with reducing the phlogistic process in the lung. In conclusion, SA inhibited LT production and it was effective in experimental models of inflammation in which LTs play a pivotal role. SA might be considered as a lead compound for the development of drugs useful in LTs-related diseases.
/EXPL THER/ The hallucinogenic compound, salvinorin A, is a potent kappa-opioid receptor (KOR) agonist. However, other target(s) than the KOR, such as the cannabinoid CB1 receptor, have been proposed to explain its multiple pharmacological actions. Here, we have evaluated the effect of salvinorin A in lipopolysaccharide (LPS)-stimulated macrophages as well as in models of inflammation in vivo. Salvinorin A (0.1-10 pM) reduced LPS-stimulated nitrite, TNF-alpha and IL-10 (but not IL-1beta) levels as well as iNOS (but not COX-2) LPS-induced hyperexpression. The effect of salvinorin A on nitrite levels was reverted by the opioid antagonist naloxone, the KOR antagonist nor-binaltorphimine and by the CB1 antagonist rimonabant. Salvinorin A also prevented KOR and CB1 hyperexpression induced by LPS. In vivo, salvinorin A reduced the LPS- and the carrageenan-induced paw edema and formalin-induced inflammatory pain, in a nor-binaltorphimine and rimonabant-sensitive manner. It is concluded that salvinorin A-via KORs and CB1 receptors-exerts ultrapotent actions on macrophages and also shows moderate antinflammatory effects in vivo.
/EXPL THER/ Salvinorin A (SA), the main active component of Salvia Divinorum, is a non-nitrogenous kappa opioid receptor (KOR) agonist. It has been shown to reduce acute pain and to exert potent antinflammatory effects. This study assesses the effects and the mode of action of SA on formalin-induced persistent pain in mice. Specifically, the SA effects on long-term behavioral dysfunctions and changes in neuronal activity occurring at spinal level, after single peripheral formalin injection, have been investigated. Moreover, the involvement of microglial and glial cells in formalin-induced chronic pain condition and in SA-mediated effects has been evaluated. Formalin induced a significant decrease of mechanical withdrawal threshold at the injected and contralateral paw as well as an increase in the duration and frequency, and a rapid decrease in the onset of evoked activity of the nociceptive neurons 7 days after formalin injection. SA daily treatment significantly reduced mechanical allodynia in KOR and cannabinoid receptor 1 (CB1R) sensitive manner. SA treatment also normalized the spinal evoked activity. SA significantly reduced the formalin-mediated microglia and astrocytes activation and modulated pro and anti-inflammatory mediators in the spinal cord. SA is effective in reducing formalin-induced mechanical allodynia and spinal neuronal hyperactivity. Our findings suggest that SA reduces glial activation and contributes in the establishment of dysfunctions associated with chronic pain with mechanisms involving KOR and CB1R. SA may provide a new lead compound for developing anti-allodynic agents via KOR and CB1R activation.
/EXPL THER/ Salvinorin A (SA) has a potent inhibitory action on mouse gastrointestinal (GI) motility and ion transport, mediated primarily by kappa-opioid receptors (KOR). The aim of the present study was to characterize possible antiinflammatory and antinociceptive effects of SA in the GI tract of mice. Colonic damage scores and myeloperoxidase activity were determined after intraperitoneal (i.p.), intracolonic (i.c.), and oral (p.o.) administration of SA using the trinitrobenzene sulfonic acid (TNBS) and dextran sodium sulfate (DSS) models of colitis in mice. Additionally, KOR, cannabinoid (CB)1, and CB2 western blot analysis of colon samples was performed. The antinociceptive effect of SA was examined based on the number of behavioral responses to i.c. instillation of mustard oil (MO). The i.p. (3 mg/kg, twice daily) and p.o. (10 mg/kg, twice daily) administration of SA significantly attenuated TNBS and DSS colitis in mice. The effect of SA was blocked by KOR antagonist nor-binaltorphimine (10 mg/kg, i.p.). Western blot analysis showed no influence of SA on KOR, CB1, or CB2 levels. SA (3 mg/kg, i.p. and 10 mg/kg, i.c.) significantly decreased the number of pain responses after i.c. instillation of MO in the vehicle- and TNBS-treated mice. The antinociceptive action of SA was blocked by KOR and CB1 antagonists. The analgesic effect of i.c. SA was more potent in TNBS-treated mice compared to controls. Our results suggest that the drugs based on the structure of SA have the potential to become valuable antiinflammatory or analgesic therapeutics for the treatment of GI diseases.

MeSH Pharmacological Classification

Hallucinogens

Mechanism of Action

Salvinorin A, the primary psychoactive derivative of the hallucinogenic herb Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist. Several recent studies, however, have suggested endocannabinoid system mediation of some of its effects. This study represents a systematic examination of this hypothesis. Salvinorin A was isolated from S. divinorum and was evaluated in a battery of in vitro and in vivo procedures designed to detect cannabinoid activity, including CB(1) receptor radioligand and [(35)S]GTPgammaS binding, calcium flux assay, in vivo cannabinoid screening tests, and drug discrimination. Salvinorin A did not bind to nor activate CB(1) receptors. In vivo salvinorin A produced pronounced hypolocomotion and antinociception (and to a lesser extent, hypothermia). These effects were blocked by the selective KOR antagonist, JDTic, but not by the CB(1) receptor antagonist rimonabant. Interestingly, however, rimonabant attenuated KOR activation stimulated by U69,593 in a [(35)S]GTPgammaS assay. Salvinorin A did not substitute for Delta(9)-tetrahydrocannabinol (THC) in mice trained to discriminate THC. These findings suggest that similarities in the pharmacological effects of salvinorin A and those of cannabinoids are mediated by its activation of KOR rather than by any direct action of salvinorin A on the endocannabinoid system. Further, the results suggest that rimonabant reversal of salvinorin A effects in previous studies may be explained in part by rimonabant attenuation of KOR activation.
Salvinorin A (SalA), a selective kappa-opioid receptor (KOR) agonist, produces dysphoria and pro-depressant like effects. These actions have been attributed to inhibition of striatal dopamine release. The dopamine transporter (DAT) regulates dopamine transmission via uptake of released neurotransmitter. KORs are apposed to DAT in dopamine nerve terminals suggesting an additional target by which SalA modulates dopamine transmission. SalA produced a concentration-dependent, nor-binaltorphimine (BNI)- and pertussis toxin-sensitive increase of ASP(+) accumulation in EM4 cells coexpressing myc-KOR and YFP-DAT, using live cell imaging and the fluorescent monoamine transporter substrate, trans 4-(4-(dimethylamino)-styryl)-N-methylpyridinium) (ASP(+)). Other KOR agonists also increased DAT activity that was abolished by BNI pretreatment. While SalA increased DAT activity, SalA treatment decreased serotonin transporter (SERT) activity and had no effect on norepinephrine transporter (NET) activity. In striatum, SalA increased the Vmax for DAT mediated DA transport and DAT surface expression. SalA up-regulation of DAT function is mediated by KOR activation and the KOR-linked extracellular signal regulated kinase-1/2 (ERK1/2) pathway. Co-immunoprecipitation and BRET studies revealed that DAT and KOR exist in a complex. In live cells, DAT and KOR exhibited robust FRET signals under basal conditions. SalA exposure caused a rapid and significant increase of the FRET signal. This suggests that the formation of KOR and DAT complexes is promoted in response to KOR activation. Together, these data suggest that enhanced DA transport and decreased DA release resulting in decreased dopamine signaling may contribute to the dysphoric and pro-depressant like effects of SalA and other KOR agonists.

Vapor Pressure

7.9X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

83729-01-5

Absorption Distribution and Excretion

Salvinorin A (SA) is a highly selective kappa opioid receptor agonist and the putative psychoactive compound in Salvia divinorum (SD), an increasingly abused hallucinogenic plant. The objectives of this study were to characterize the physiological and subjective effects of SA versus placebo and measure drug and metabolite levels. Sublingual SA doses up to 4 mg were administered in dimethyl sulfoxide/polyethylene glycol 400 solution to eight SD-experienced subjects using a placebo-controlled ascending-dose design. No dose of SA produced significantly greater physiological or subjective effects than placebo. Furthermore, effects did not resemble reported "typical" effects of smoked SD. SA was detectable in plasma and urine, but was, in most cases, below the reliable limit of quantification (0.5 ng/mL). Our results suggest that the sublingual bioavailability of SA is low. Higher doses, alternate formulations, or alternate routes of administration will be necessary to study the effects of SA in humans.
Salvinorin A is a kappa opioid agonist and the principal psychoactive constituent of the Salvia divinorum plant, which has been used for hallucinogenic effects. Previous research on salvinorin A pharmacokinetics likely underestimated plasma levels typically resulting from the doses administered due to inefficient vaporization and not collecting samples during peak drug effects. Six healthy adults inhaled a single high dose of vaporized salvinorin A (n = 4, 21 ug/kg; n = 2, 18 ug/kg). Participant- and monitor-rated effects were assessed every 2 min for 60 min post-inhalation. Blood samples were collected at 13 time points up to 90 min post-inhalation. Drug levels peaked at 2 min and then rapidly decreased. Drug levels were significantly, positively correlated with participant and monitor drug effect ratings. Significant elevations in prolactin were observed beginning 5 min post-inhalation and peaking at 15 min post-inhalation. Cortisol showed inconsistent increases across participants. Hormonal responses were not well correlated with drug levels. This is the first study to demonstrate a direct relationship between changes in plasma levels of salvinorin A and drug effects in humans. The results confirm the efficacy of an inhalation technique for salvinorin A.
The diterpene salvinorin A from Salvia divinorum (Epling and Jativa-M), in doses of 200-500 ug produces effects which are subjectively identical to those experienced when the whole herb is ingested. Salvinorin A is effectively deactivated by the gastrointestinal system, so alternative routes of absorption must be used to maintain its activity. Traditionally the herb is consumed either by chewing the fresh leaves or by drinking the juices of freshly crushed leaves. The effects of the herb when consumed this way depend on absorption of salvinorin A through the oral mucosa before the herb is swallowed.

Metabolism Metabolites

Salvinorin A’s chemical structure suggests that it may be a substrate of CYP450 (oxidative metabolism), UGT (hydrolysis) or carboxylesterases (ChEs) (hydrolysis). In addition, as observed for CYP1A1, CPY2C18 and CYP2E1, Salvinorin A metabolism via UGTB27 appears to be saturable at higher concentrations.

Wikipedia

Salvinorin_A

Biological Half Life

... Salvinorin A /has a/ half-life approximately 8 min in non-human primates ... .

Methods of Manufacturing

Salvia divinorum commonly known as diviner's sage, is an ethnomedicinal plant of the mint family (Lamiaceae). Salvia divinorum is rich in clerodane-type diterpenoids, which accumulate predominantly in leaf glandular trichomes. The main bioactive metabolite, salvinorin A, is the first non-nitrogenous natural compound known to function as an opioid-receptor agonist, and is undergoing clinical trials for potential use in treating neuropsychiatric diseases and drug addictions. We report here the discovery and functional characterization of two S. divinorum diterpene synthases (diTPSs), the ent-copalyl diphosphate (ent-CPP) synthase SdCPS1, and the clerodienyl diphosphate (CLPP) synthase SdCPS2. Mining of leaf- and trichome-specific transcriptomes revealed five diTPSs, two of which are class II diTPSs (SdCPS1-2) and three are class I enzymes (SdKSL1-3). Of the class II diTPSs, transient expression in Nicotiana benthamiana identified SdCPS1 as an ent-CPP synthase, which is prevalent in roots and, together with SdKSL1, exhibits a possible dual role in general and specialized metabolism. In vivo co-expression and in vitro assays combined with nuclear magnetic resonance (NMR) analysis identified SdCPS2 as a CLPP synthase. A role of SdCPS2 in catalyzing the committed step in salvinorin A biosynthesis is supported by its biochemical function, trichome-specific expression and absence of additional class II diTPSs in S. divinorum. Structure-guided mutagenesis revealed four catalytic residues that enabled the re-programming of SdCPS2 activity to afford four distinct products, thus advancing our understanding of how neo-functionalization events have shaped the array of different class II diTPS functions in plants, and may promote synthetic biology platforms for a broader spectrum of diterpenoid bioproducts.

General Manufacturing Information

Salvia divinorum is a perennial herb in the mint family that is abused for its hallucinogenic effects. ... Salvia is native to certain areas of the Sierra Mazaleca region of Oaxaca, Mexico. It is one of several plants that are used by Mazatec Indians for ritual divination. /Salvia divinorum/
In the last 10 years, many analogs of narcotic substances have been widely distributed in Japan as easily available psychotropic substances and this has become a serious problem. ... As a countermeasure to prevent the abuse of these substances, the Ministry of Health, Labor and Welfare amended the Pharmaceutical Affairs Law in 2006 so that 31 non-controlled psychotropic substances (11 tryptamines, 11 phenethylamines, 6 alkyl nitrites, 2 piperazines and salvinorin A) and 1 plant (Salvia divinorum) are now controlled as "Designated Substances (Shitei-Yakubutsu)" as of April 2007. Five other compounds (4 phenethylamines and 1 piperazine) were also added to this category in January 2008. /Salvia divinorum/
One of the most potent natural hallucinogens known.

Analytic Laboratory Methods

A procedure based on ultra-high-pressure liquid chromatography tandem mass spectrometry has been developed for the determination of mescaline, N,N-dimethyltryptamine, psilocin, psilocybin, salvinorin A in hair of consumers of psychedelic vegetal material such peyote or trichocereus cacti, psilocybe mushrooms, Salvia divinorum or psychedelic beverage ayahuasca. After hair washing with methyl alcohol and diethyl ether and subsequent addition of mescaline-d9 and 3,4-methylenedioxypropylamphetamine as internal standards, hair samples were treated with 250 uL VMA-T M3 reagent for 1 hr at 100 °C. After cooling, 100 uL M3 extract were diluted with 400 uL water and a volume of 10 uL was injected into chromatographic system. Chromatographic separation was achieved at ambient temperature using a reverse-phase column and a linear gradient elution with two solvents: 0.3% formic acid in acetonitrile and 5 mM ammonium formate pH 3. The mass spectrometer was operated in positive ion mode, using multiple reaction monitoring via positive electrospray ionization. The method was linear from the limit of quantification (0.03-0.05 ng/mg depending on analyte under investigation) to 10 ng/mg hair, with an intra- and inter-assay imprecision and inaccuracy always less than 15% and an analytical recovery between 79.6% and 97.4%, depending on the considered analyte. Using the validated method, mescaline was found in concentration range of 0.08-0.13 ng/mg in hair of peyote smokers, 3.2 ng salvinorin A per mg hair were determined in hair from a S. divinorum smoker, 5.6 ng N,N-dimethyltryptamine per mg hair from an ayahuasca user and finally 0.8ng psilocybin per ng hair of a psilocybe consumer.
In recent years, Salvia divinorum has become a major focus by state legislatures throughout the United States looking to prohibit the sale of the psychoactive plant. After researching testing procedures presented in the literature and those employed by crime laboratories throughout the country, it was decided that thin layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS) were the methods to use to analyze plant material for salvinorin A. With TLC, salvinorin A was detected from extracted plant material and was easily distinguishable from 13 other Salvia species as well as Cannabis sativa L. (marijuana). When using GC/MS, salvinorin A was best extracted from plant material with chloroform at ambient temperature when using a nonpolar solvent and acetone at ambient temperature when using a polar solvent. By utilizing these techniques, criminalists are now able to confirm the presence of salvinorin A in a submitted plant material suspected to be Salvia divinorum.
To determine the content of the hallucinogen salvinorin A in a variety of Salvia divinorum herbal products and to compare the content with the label claims of potency and purity ... Five herbal products containing Salvia divinorum ... were purchased from the Internet and local drug paraphernalia shops ("head shops"). High performance liquid chromatography and thin-layer chromatography-gas chromatography-mass spectroscopy were used for the analysis. All five samples contained salvinorin A, a psychoactive compound found in Salvia divinorum; however, the salvinorin A concentrations ... measured were much lower than those claimed on the product label. Vitamin E was also found in two samples and caffeine in one sample ...
A simultaneous analytical methodology for substances listed in Japan as non-controlled psychotropic substances is developed. The methods use gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) and present retention times, UV spectra, electron ionization (EI), GC-MS, and electrospray ionization (ESI) LC-MS data. Salvia divinorum is one of these substances. /Salvia divinorum/

Clinical Laboratory Methods

The use of vitreous humor and pericardial fluid as alternative matrices to blood and plasma in the field of forensic toxicology is described to quantitate low levels of Salvinorin A using ethion as internal standard. The method was optimized and fully validated using international accepted guidelines. The developed methodology utilizes a solid phase extraction procedure coupled to gas chromatography mass spectrometry operated in the selected ion monitoring mode. The method was linear in the range of 5.0-100 ng/mL with determination coefficients higher than 0.99 in 100 uL of vitreous humor and in 250 uL of each matrix pericardial fluid, whole blood and plasma. The limits of detection and quantitation were experimentally determined as 5.0 ng/mL, intra-day precision, intermediate precision and accuracy were in conformity with the criteria normally accepted in bioanalytical method validation. The sample cleanup step presented mean efficiencies between 80 and 106% in the different biological specimens analyzed. According to the low volumes of samples used, and the low limits achieved using a single quadrupole mass spectrometer, which is available in most laboratories, we can conclude that the validated methodology is sensitive and simple and is suitable for the application in forensic toxicology laboratories for the routine analysis of Salvinorin A in both conventional and unconventional biological samples.
Specific and quantitative analyses of the bioactive components and their metabolites in body fluids are essential to assess the interaction between groups of compounds in dietary supplements and preparations of psychoactives. Reverse-phase LC separations combined with tandem mass spectrometry provide the necessary specificity and sensitivity. In this paper, applications of these methods are described for the analysis of isoflavones, salvinorin A, synephrine isomers and their metabolites in serum, urine and aqueous humor.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C. Light sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Kivell BM, Paton KF, Kumar N, Morani AS, Culverhouse A, Shepherd A, Welsh SA, Biggerstaff A, Crowley RS, Prisinzano TE. Kappa Opioid Receptor Agonist Mesyl Sal B Attenuates Behavioral Sensitization to Cocaine with Fewer Aversive Side-Effects than Salvinorin A in Rodents. Molecules. 2018 Oct 11;23(10). pii: E2602. doi: 10.3390/molecules23102602. PubMed PMID: 30314288; PubMed Central PMCID: PMC6222496.
2: Wang Y, Metz P. Total Synthesis of the Neoclerodane Diterpene Salvinorin A via an Intramolecular Diels-Alder Strategy. Org Lett. 2018 Jun 1;20(11):3418-3421. doi: 10.1021/acs.orglett.8b01357. Epub 2018 May 22. PubMed PMID: 29787286.
3: Dong HP, Zhou W, Ma XX, He ZZ, Wang ZH. Salvinorin A preserves cerebral pial artery autoregulation after forebrain ischemia via the PI3K/AKT/cGMP pathway. Braz J Med Biol Res. 2018 Mar 15;51(5):e6714. doi: 10.1590/1414-431X20176714. PubMed PMID: 29561955; PubMed Central PMCID: PMC5875901.
4: Hirasawa S, Cho M, Brust TF, Roach JJ, Bohn LM, Shenvi RA. O6C-20-nor-salvinorin A is a stable and potent KOR agonist. Bioorg Med Chem Lett. 2018 Sep 1;28(16):2770-2772. doi: 10.1016/j.bmcl.2018.01.055. Epub 2018 Jan 31. PubMed PMID: 29426768; PubMed Central PMCID: PMC6067998.
5: Sun J, Zhang Y, Lu J, Zhang W, Yan J, Yang L, Zhou C, Liu R, Chen C. Salvinorin A ameliorates cerebral vasospasm through activation of endothelial nitric oxide synthase in a rat model of subarachnoid hemorrhage. Microcirculation. 2018 Apr;25(3):e12442. doi: 10.1111/micc.12442. PubMed PMID: 29377443.
6: Roach JJ, Sasano Y, Schmid CL, Zaidi S, Katritch V, Stevens RC, Bohn LM, Shenvi RA. Dynamic Strategic Bond Analysis Yields a Ten-Step Synthesis of 20-nor-Salvinorin A, a Potent κ-OR Agonist. ACS Cent Sci. 2017 Dec 27;3(12):1329-1336. doi: 10.1021/acscentsci.7b00488. Epub 2017 Dec 13. PubMed PMID: 29296674; PubMed Central PMCID: PMC5746855.
7: Coffeen U, Canseco-Alba A, Simón-Arceo K, Almanza A, Mercado F, León-Olea M, Pellicer F. Salvinorin A reduces neuropathic nociception in the insular cortex of the rat. Eur J Pain. 2018 Feb;22(2):311-318. doi: 10.1002/ejp.1120. Epub 2017 Oct 4. PubMed PMID: 28975684.
8: Ewald AWM, Bosch PJ, Culverhouse A, Crowley RS, Neuenswander B, Prisinzano TE, Kivell BM. The C-2 derivatives of salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects. Psychopharmacology (Berl). 2017 Aug;234(16):2499-2514. doi: 10.1007/s00213-017-4637-2. Epub 2017 May 23. PubMed PMID: 28536865; PubMed Central PMCID: PMC5542847.
9: Paudel MK, Shirota O, Sakamoto S, Morimoto S, Tanaka H. An immunochromatographic assay for rapid etection of salvinorin A. J Immunoassay Immunochem. 2017;38(4):438-448. doi: 10.1080/15321819.2017.1324797. Epub 2017 May 5. PubMed PMID: 28475466.
10: Sherwood AM, Crowley RS, Paton KF, Biggerstaff A, Neuenswander B, Day VW, Kivell BM, Prisinzano TE. Addressing Structural Flexibility at the A-Ring on Salvinorin A: Discovery of a Potent Kappa-Opioid Agonist with Enhanced Metabolic Stability. J Med Chem. 2017 May 11;60(9):3866-3878. doi: 10.1021/acs.jmedchem.7b00148. Epub 2017 Apr 19. PubMed PMID: 28376298; PubMed Central PMCID: PMC5546011.
11: Chen X, Berim A, Dayan FE, Gang DR. A (-)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum. J Exp Bot. 2017 Feb 1;68(5):1109-1122. doi: 10.1093/jxb/erw493. PubMed PMID: 28204567; PubMed Central PMCID: PMC5441855.
12: Cruz A, Domingos S, Gallardo E, Martinho A. A unique natural selective kappa-opioid receptor agonist, salvinorin A, and its roles in human therapeutics. Phytochemistry. 2017 May;137:9-14. doi: 10.1016/j.phytochem.2017.02.001. Epub 2017 Feb 10. PubMed PMID: 28190678.
13: Paton KF, Kumar N, Crowley RS, Harper JL, Prisinzano TE, Kivell BM. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice. Eur J Pain. 2017 Jul;21(6):1039-1050. doi: 10.1002/ejp.1002. Epub 2017 Feb 3. PubMed PMID: 28158929; PubMed Central PMCID: PMC5466480.
14: Rossi A, Caiazzo E, Bilancia R, Riemma MA, Pagano E, Cicala C, Ialenti A, Zjawiony JK, Izzo AA, Capasso R, Roviezzo F. Salvinorin A Inhibits Airway Hyperreactivity Induced by Ovalbumin Sensitization. Front Pharmacol. 2017 Jan 13;7:525. doi: 10.3389/fphar.2016.00525. eCollection 2016. PubMed PMID: 28133450; PubMed Central PMCID: PMC5233683.
15: Pelot KA, Mitchell R, Kwon M, Hagelthorn DM, Wardman JF, Chiang A, Bohlmann J, Ro DK, Zerbe P. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase. Plant J. 2017 Mar;89(5):885-897. doi: 10.1111/tpj.13427. Epub 2017 Feb 6. PubMed PMID: 27865008.
16: Xu X, Ma S, Feng Z, Hu G, Wang L, Xie XQ. Chemogenomics knowledgebase and systems pharmacology for hallucinogen target identification-Salvinorin A as a case study. J Mol Graph Model. 2016 Nov;70:284-295. doi: 10.1016/j.jmgm.2016.08.001. Epub 2016 Aug 8. PubMed PMID: 27810775; PubMed Central PMCID: PMC5327504.
17: Line NJ, Burns AC, Butler SC, Casbohm J, Forsyth CJ. Total Synthesis of (-)-Salvinorin A. Chemistry. 2016 Dec 12;22(50):17983-17986. doi: 10.1002/chem.201604853. Epub 2016 Nov 4. PubMed PMID: 27758012.
18: Xin J, Zhang Y, He Z, Wang Z. Highly selective non-opioid kappa opioid receptor (KOR) agonist salvinorin A protects against forebrain ischemia-induced brain injury in rats. Brain Res. 2016 Apr 15;1637:168-176. doi: 10.1016/j.brainres.2016.02.024. Epub 2016 Feb 21. PubMed PMID: 26907190.
19: Taylor GT, Manzella F. Kappa Opioids, Salvinorin A and Major Depressive Disorder. Curr Neuropharmacol. 2016;14(2):165-76. Review. PubMed PMID: 26903446; PubMed Central PMCID: PMC4825947.
20: Johnson MW, MacLean KA, Caspers MJ, Prisinzano TE, Griffiths RR. Time course of pharmacokinetic and hormonal effects of inhaled high-dose salvinorin A in humans. J Psychopharmacol. 2016 Apr;30(4):323-9. doi: 10.1177/0269881116629125. Epub 2016 Feb 15. PubMed PMID: 26880225; PubMed Central PMCID: PMC5289219.

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